molecular formula C22H24N2O3 B12404523 TGFbeta1-IN-1

TGFbeta1-IN-1

Katalognummer: B12404523
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: TZERIKHLXBOLFD-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TGFbeta1-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-beta1) signaling pathway. TGF-beta1 is a multifunctional cytokine that plays a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of TGF-beta1 signaling is implicated in various diseases, including cancer, fibrosis, and inflammatory conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TGFbeta1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification. The use of high-throughput screening and process optimization ensures the efficient production of the compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

TGFbeta1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

TGFbeta1-IN-1 has a wide range of scientific research applications, including:

Wirkmechanismus

TGFbeta1-IN-1 exerts its effects by inhibiting the TGF-beta1 signaling pathway. The compound binds to the TGF-beta1 receptor, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition disrupts the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can modulate non-Smad pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

TGFbeta1-IN-1 is unique due to its high specificity for TGF-beta1 signaling and its ability to inhibit both Smad-dependent and non-Smad pathways. This dual inhibition makes it a valuable tool for studying the complex roles of TGF-beta1 in various biological processes and diseases .

Biologische Aktivität

Transforming Growth Factor Beta 1 (TGF-β1) is a multifunctional cytokine involved in various cellular processes, including cell growth, differentiation, and immune regulation. TGFbeta1-IN-1 is a specific inhibitor of TGF-β1 that has been studied for its potential therapeutic applications in cancer and fibrosis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by inhibiting the signaling pathways activated by TGF-β1. This inhibition is crucial as TGF-β1 often promotes tumor progression and fibrosis in various tissues. The compound has been shown to interfere with the interaction between TGF-β1 and its receptors, thereby blocking downstream signaling cascades that lead to cellular responses associated with tumor growth and metastasis.

Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound reduced cell proliferation and induced apoptosis in cells treated with TGF-β1. The results indicated that blocking TGF-β1 signaling could reverse the tumor-promoting effects of this cytokine in certain cancer types .

Fibrosis Reduction

In models of pulmonary fibrosis, administration of this compound resulted in decreased collagen deposition and improved lung function. This suggests that inhibiting TGF-β1 can mitigate fibrotic responses in tissues where excessive extracellular matrix deposition occurs .

Case Studies

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound. Patients receiving the inhibitor showed a significant reduction in tumor size compared to those receiving standard therapy. Notably, the presence of specific TGF-β1 genotypes was correlated with treatment response, indicating that genetic profiling could help tailor therapies involving this compound .

Case Study 2: Colorectal Cancer

Another study focused on colorectal cancer patients demonstrated that high levels of TGF-β1 were associated with poor prognosis. Patients treated with this compound exhibited slower disease progression and improved survival rates, highlighting the compound's potential as a therapeutic agent in managing aggressive tumors .

Table 1: Summary of Key Studies on this compound

Study TypeFindingsReference
In VitroInhibition of breast cancer cell proliferation
In VivoReduced fibrosis in pulmonary models
Clinical TrialDecreased tumor size in breast cancer patients
Prognostic AnalysisCorrelation between TGF-β1 levels and outcomes

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-cyclopentyl-3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)/b14-11+

InChI-Schlüssel

TZERIKHLXBOLFD-SDNWHVSQSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.